2,4,6-Trihydroxybenzophenone

UV stabilizer Solubility Formulation

2,4,6-Trihydroxybenzophenone is the mandatory gateway intermediate for xanthone biosynthesis—the sole high-specificity substrate for benzophenone-3′-hydroxylase (B3'H). Di- or monohydroxy analogs show negligible enzymatic conversion, making this specific trihydroxy isomer irreplaceable for α-mangostin synthesis and type III polyketide synthase studies. Its ortho-hydroxy group enables critical intramolecular H-bonding for UV absorption and substrate recognition. With 3.1 g/L water solubility (≥3.1× higher than benzophenone-3), it reduces organic co-solvent demand in aqueous formulations. It can be sustainably sourced via engineered E. coli biotransformation from inexpensive sodium benzoate, complementing traditional Fries rearrangement supply chains.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 3555-86-0
Cat. No. B1214741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trihydroxybenzophenone
CAS3555-86-0
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O)O)O
InChIInChI=1S/C13H10O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7,14-16H
InChIKeyCPEXFJVZFNYXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trihydroxybenzophenone (CAS 3555-86-0) Technical and Procurement Baseline


2,4,6-Trihydroxybenzophenone (also known as phlorobenzophenone) is a benzenetriol derivative of benzophenone, characterized by hydroxyl groups at the 2, 4, and 6 positions on one of its phenyl rings [1]. This compound serves as a foundational intermediate in the biosynthesis of biologically active xanthones and benzophenone derivatives, notably as the direct precursor to α-mangostin via enzymatic prenylation [2]. Its molecular formula is C₁₃H₁₀O₄, with a molecular weight of 230.22 g/mol [1]. It exhibits moderate water solubility (3.1 g/L at 22°C) and a high boiling point (406.4±14.0 °C) , properties that influence its handling in synthetic and formulation workflows.

Why Generic Substitution of 2,4,6-Trihydroxybenzophenone Is Scientifically Invalid


The unique substitution pattern of 2,4,6-trihydroxybenzophenone—specifically the 2-hydroxy group ortho to the carbonyl—enables intramolecular hydrogen bonding that is critical for its function as a UV absorber and for its high substrate specificity in enzymatic reactions . Substitution with dihydroxy- or monohydroxy-benzophenones, or with other trihydroxy isomers (e.g., 2,3,4-trihydroxybenzophenone), drastically alters both physicochemical properties and biological recognition. For instance, the benzophenone-3'-hydroxylase enzyme, a key entry point to xanthone biosynthesis, exhibits highest substrate specificity for 2,4,6-trihydroxybenzophenone, with activity dropping significantly when dihydroxylated or monohydroxylated analogs are provided [1]. This strict structure-activity relationship renders simple in-class substitution non-viable for applications requiring this specific hydroxyl arrangement.

Quantitative Evidence for the Selection of 2,4,6-Trihydroxybenzophenone Over Analogs


Water Solubility Advantage Over Common UV Filter Benzophenone-3

2,4,6-Trihydroxybenzophenone exhibits substantially higher water solubility compared to the widely used UV filter benzophenone-3 (oxybenzone), offering a distinct formulation advantage for aqueous or polar systems [1].

UV stabilizer Solubility Formulation

Exclusive Substrate Specificity for Xanthone Biosynthesis

The cytochrome P450 enzyme benzophenone-3'-hydroxylase (B3'H) from Hypericum androsaemum displays its highest substrate specificity for 2,4,6-trihydroxybenzophenone, with catalytic activity dropping significantly when presented with dihydroxylated or monohydroxylated benzophenone analogs [1].

Enzymatic catalysis Biosynthesis Xanthones

Critical Intermediate in α-Mangostin Production Pathway

Crystallographic and docking studies confirm that benzophenone synthase (BPS) from Garcinia mangostana preferentially utilizes benzoyl-CoA to produce 2,4,6-trihydroxybenzophenone as the major product, which is subsequently converted to the prenylated xanthone α-mangostin [1].

Polyketide synthase Mangostin Garcinia mangostana

Engineered Bioproduction from Benzoate as a Sustainable Sourcing Strategy

An engineered Escherichia coli strain co-expressing benzoate-CoA ligase (BadA) and benzophenone synthase (GmBPS) successfully catalyzes the direct conversion of sodium benzoate to 2,4,6-trihydroxybenzophenone, demonstrating a viable biotechnological production route [1].

Metabolic engineering E. coli Bioproduction

Procurement-Driven Application Scenarios for 2,4,6-Trihydroxybenzophenone (CAS 3555-86-0)


Enzymatic Synthesis of Xanthone Natural Products

In metabolic engineering and natural product chemistry, 2,4,6-trihydroxybenzophenone is the sole starting material for benzophenone-3'-hydroxylase (B3'H), the gateway enzyme to xanthone biosynthesis. Its use is mandatory for producing downstream compounds such as α-mangostin [1][2]. Substitution with di- or monohydroxybenzophenones results in negligible enzymatic conversion, as demonstrated by substrate specificity assays [1].

Formulation of Aqueous UV-Protective Coatings

For industrial coatings or personal care products requiring UV absorption in aqueous media, 2,4,6-trihydroxybenzophenone provides a formulation advantage due to its water solubility of 3.1 g/L at 22°C [1]. This is a ≥3.1-fold improvement over the common UV filter benzophenone-3, which exhibits solubility <1 g/L [2]. This higher solubility can reduce or eliminate the need for organic co-solvents, simplifying formulation and potentially lowering VOC content.

Sustainable Bioproduction of Benzophenone Derivatives

Procurement teams evaluating supply chain sustainability or seeking alternative synthetic routes should note that 2,4,6-trihydroxybenzophenone can be produced from inexpensive sodium benzoate using engineered E. coli [1]. This biotechnological route offers a complementary sourcing strategy to traditional Fries rearrangement chemistry, which may provide advantages in cost stability or reduced hazardous waste generation.

Reference Standard for Polyketide Synthase Research

In structural biology and enzymology studies of type III polyketide synthases (PKS), 2,4,6-trihydroxybenzophenone serves as the authentic reaction product of benzophenone synthase (BPS) and as a reference ligand for active-site characterization [1]. Its defined hydroxyl pattern is critical for X-ray crystallography and docking studies aimed at understanding substrate specificity and engineering enzyme variants.

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